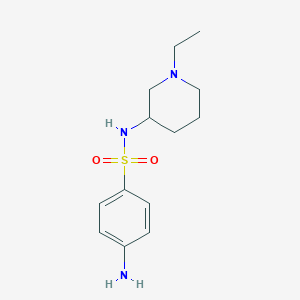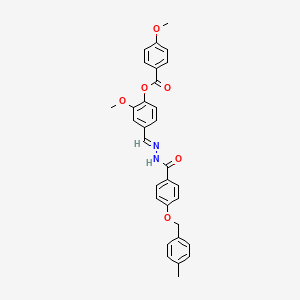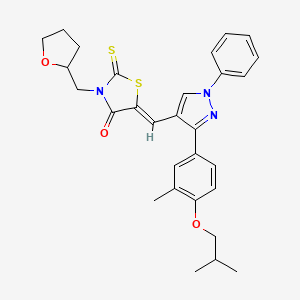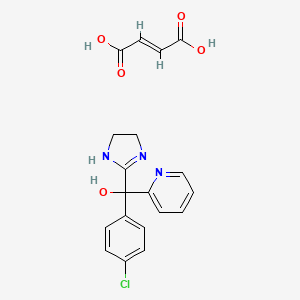
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with an amino group and a sulfonamide group, which is further linked to an ethylpiperidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline.
Sulfonation: Aniline is sulfonated to produce 4-aminobenzenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 1-ethylpiperidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfide derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folate synthesis.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of dihydrofolic acid. This inhibition disrupts bacterial DNA synthesis and cell division.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Uniqueness: 4-Amino-N-(1-ethylpiperidin-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the ethylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
59528-82-4 |
|---|---|
Molekularformel |
C13H21N3O2S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
4-amino-N-(1-ethylpiperidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3 |
InChI-Schlüssel |
DGLWZXSBTXMOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)


![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)

![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)


